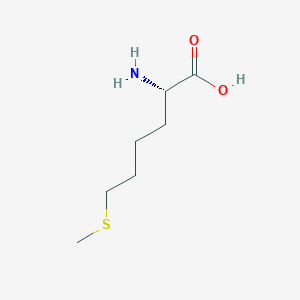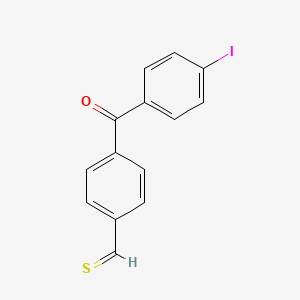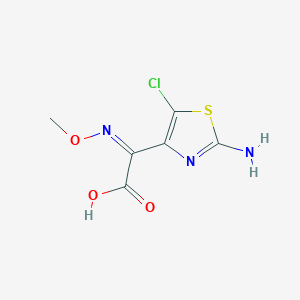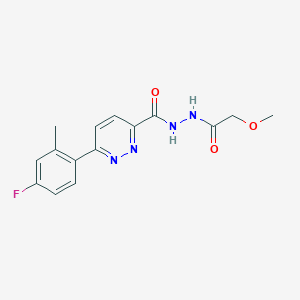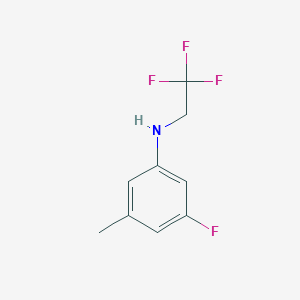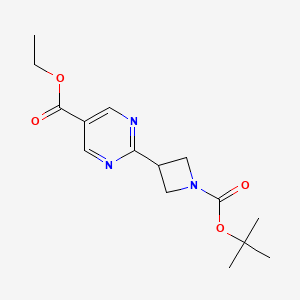
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving appropriate precursors.
Protection of the Azetidine Ring: The azetidine ring is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a series of condensation reactions involving suitable precursors.
Coupling of the Azetidine and Pyrimidine Rings: The protected azetidine ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free azetidine.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Deprotected Azetidine: Removal of the Boc group yields the free azetidine.
Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Material Science: It may find applications in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The azetidine and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of a pyrimidine ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound has an acetic acid group instead of a pyrimidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a different substitution pattern on the azetidine ring.
Uniqueness
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylate is unique due to the combination of the azetidine and pyrimidine rings, which can confer specific biological activities and chemical reactivity . The presence of the Boc-protected azetidine ring also allows for selective deprotection and further functionalization .
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-5-21-13(19)10-6-16-12(17-7-10)11-8-18(9-11)14(20)22-15(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
Clave InChI |
QUJJAOZVLJMYBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
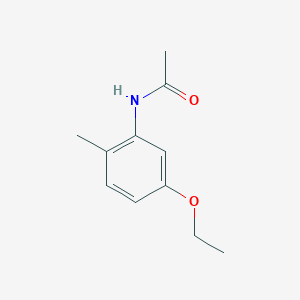

![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
